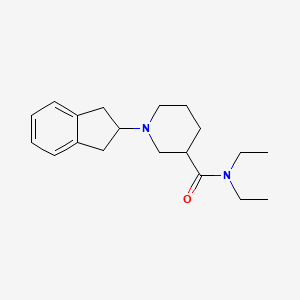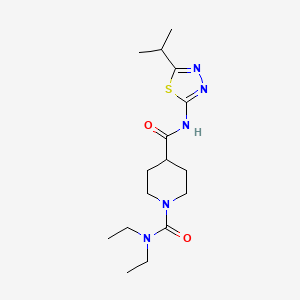![molecular formula C16H22N2O5 B6008452 5-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-5-oxopentanoic acid](/img/structure/B6008452.png)
5-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-5-oxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-5-oxopentanoic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a hydrazinyl group, a phenoxy group, and a pentanoic acid moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-5-oxopentanoic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 3,5-dimethylphenol with propanoyl chloride to form 3,5-dimethylphenoxypropanoyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the hydrazinyl derivative. Finally, the hydrazinyl derivative undergoes a condensation reaction with 5-oxopentanoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
5-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
5-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity to hydrophobic pockets in target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 5-{2-[2-(3,5-Dimethylphenoxy)acetyl]hydrazino}-5-oxopentanoic acid
- 5-{2-[2-(4-Methylphenoxy)propanoyl]hydrazino}-5-oxopentanoic acid
- 5-{2-[2-(3,4-Dimethylphenoxy)propanoyl]hydrazinyl}-5-oxopentanoic acid
Uniqueness
Compared to similar compounds, 5-{2-[2-(3,5-Dimethylphenoxy)propanoyl]hydrazinyl}-5-oxopentanoic acid stands out due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. The presence of the propanoyl group also differentiates it from its acetyl analogs, potentially affecting its solubility and interaction with target molecules.
This comprehensive overview highlights the significance of this compound in various scientific domains
Propiedades
IUPAC Name |
5-[2-[2-(3,5-dimethylphenoxy)propanoyl]hydrazinyl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-10-7-11(2)9-13(8-10)23-12(3)16(22)18-17-14(19)5-4-6-15(20)21/h7-9,12H,4-6H2,1-3H3,(H,17,19)(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQAFMJQAZHVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NNC(=O)CCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5-dimethoxy-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B6008377.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[(2-methyl-1,3-thiazol-4-yl)acetyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6008378.png)

![1-(diphenylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B6008394.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B6008409.png)
![2-(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)-N'-[(E)-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B6008421.png)
![2-{[2-(2-FLUOROPHENOXY)ETHYL]SULFANYL}-6-METHYL-1,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6008426.png)
![N-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-3,5-dimethoxyaniline](/img/structure/B6008432.png)
![N-[(Z)-(ACETYLIMINO)[(4,6-DIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]ACETAMIDE](/img/structure/B6008455.png)
![2-(2H-1,2,3-benzotriazol-2-yl)-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)acetamide](/img/structure/B6008459.png)
![1-cyclopentyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6008467.png)
![1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]-4-methylpiperidine](/img/structure/B6008477.png)
![3-{[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B6008484.png)
